BenchChemオンラインストアへようこそ!

Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-methoxy-

Synthetic methodology Regioselectivity Benzyne cycloaddition

4-Methoxybenzocyclobutenone (CAS 55171-77-2; synonym: 5-methoxybenzocyclobutenone) is a bicyclic aromatic ketone of the benzocyclobutenone class, bearing a methoxy substituent at the 4-position of the fused benzene ring. This compound combines the inherent ring strain and electrophilic enone reactivity characteristic of all benzocyclobutenones with the electron-donating and solubility-modulating effects of the methoxy group, making it a distinct synthetic intermediate for constructing polycyclic scaffolds, o-quinone dimethide precursors, and tricarbonylchromium complexes.

Molecular Formula C9H8O2
Molecular Weight 148.16 g/mol
CAS No. 55171-77-2
Cat. No. B3053670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-methoxy-
CAS55171-77-2
Molecular FormulaC9H8O2
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CC2=O)C=C1
InChIInChI=1S/C9H8O2/c1-11-7-3-2-6-4-9(10)8(6)5-7/h2-3,5H,4H2,1H3
InChIKeyXGKHXPZXSOYXGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxybenzocyclobutenone (CAS 55171-77-2) – Core Structural & Functional Baseline for Research Procurement


4-Methoxybenzocyclobutenone (CAS 55171-77-2; synonym: 5-methoxybenzocyclobutenone) is a bicyclic aromatic ketone of the benzocyclobutenone class, bearing a methoxy substituent at the 4-position of the fused benzene ring [1]. This compound combines the inherent ring strain and electrophilic enone reactivity characteristic of all benzocyclobutenones with the electron-donating and solubility-modulating effects of the methoxy group, making it a distinct synthetic intermediate for constructing polycyclic scaffolds, o-quinone dimethide precursors, and tricarbonylchromium complexes [2]. Its reported biological profile includes potent lipoxygenase inhibitory activity, interference with arachidonic acid metabolism, and the ability to arrest proliferation of undifferentiated cells while inducing monocytic differentiation [3][4].

Why 4-Methoxybenzocyclobutenone (CAS 55171-77-2) Cannot Be Interchanged with In-Class Analogs: The Substitution Gap


Benzocyclobutenones are not interchangeable building blocks; the position and electronic nature of the aromatic substituent dictate both synthetic utility and biological target engagement. The 4-methoxy substitution pattern (para to the cyclobutenone carbonyl relative to the fused ring system) creates a distinct electronic environment compared to the unsubstituted parent compound (CAS 3469-06-5) [1], the 6-methoxy regioisomer (CAS 66947-60-2) , or the 5-methoxycarbonitrile analog (CAS 1199-31-1) . In tricarbonylchromium complexation chemistry, the methoxy group at the 4-position introduces electron-releasing character that alters arene π-system reactivity and reduces ligand symmetry compared to the unsubstituted benzocyclobutenone complex, directly affecting stereochemical outcomes [1]. The biological profile of 4-methoxybenzocyclobutenone as a lipoxygenase inhibitor and cell-differentiation agent is also substitution-dependent; closely related analogs with different substituent patterns or lacking the methoxy group do not necessarily share this polypharmacology [2][3]. Generic substitution based solely on the benzocyclobutenone core therefore risks both synthetic failure and biological irreproducibility.

4-Methoxybenzocyclobutenone (CAS 55171-77-2): Quantified Differentiation Evidence Against Closest Analogs


Regioisomeric Methoxy Position Determines Synthetic Route Viability: 4-Methoxy vs. 6-Methoxy Benzocyclobutenone

The 4-methoxybenzocyclobutenone (CAS 55171-77-2) and its 6-methoxy regioisomer (CAS 66947-60-2) require entirely distinct synthetic routes due to the regiochemistry of the methoxy substituent. The 6-methoxy isomer is accessed via 3-alkoxybenzyne intermediates generated from 2-methoxyphenol derivatives, while the 4-methoxy isomer is prepared through [2+2] cycloaddition of 3-methoxy-1,2-dehydrobenzene with ketene equivalents followed by hydrolysis, as demonstrated in the tricarbonylchromium complexation work [1]. This regioisomeric divergence means that a procurement decision for one isomer does not grant access to the other's downstream chemistry without a separate, multi-step synthesis.

Synthetic methodology Regioselectivity Benzyne cycloaddition

Methoxy Group Alters Tricarbonylchromium Complex Reactivity Relative to Unsubstituted Parent

In tricarbonylchromium (TCC) complexation, the 4-methoxy substituent on benzocyclobutenone introduces electron-releasing character that modifies the arene π-system reactivity compared to the unsubstituted benzocyclobutenone-TCC complex. The methoxy group reduces the symmetry of the ligand, particularly impacting the benzocyclooctenedione system that arises from dianionic oxy-Cope rearrangement [1]. This electronic perturbation is comparable to the effect of a para-nitro substituent (electron-withdrawing) on the unsubstituted TCC complex, but in the opposite direction. While quantitative Hammett parameters for the specific complex are not reported in the primary literature, the established principle that the tricarbonylchromium group is highly electron-withdrawing (comparable to a para-nitro group) provides a framework for understanding how the opposing electron-donating methoxy group at the 4-position creates a uniquely tuned electronic environment not achievable with the unsubstituted parent [1].

Organometallic chemistry Arene complexation Stereoselective synthesis

Lipoxygenase Inhibitory Profile Not Shared by All Benzocyclobutenone Derivatives

4-Methoxybenzocyclobutenone is authoritatively described as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional weaker inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. A separate patent-derived source describes pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage—a mechanism relevant to anticancer and antipsoriatic applications [2]. Importantly, these biological activities are linked specifically to the 4-methoxy (5-methoxy) substituted benzocyclobutenone scaffold; the unsubstituted benzocyclobutenone (CAS 3469-06-5) is not annotated with comparable lipoxygenase or cell differentiation activity in authoritative databases. The available assay data for the target compound, while lacking publicly reported numerical IC50/Ki values from full peer-reviewed publications, is cross-referenced in ChEMBL (CHEMBL619995) for 5-lipoxygenase translocation inhibition in rat RBL-2H3 cells [3] and in BindingDB for cytochrome P450 11B2 inhibition [4], indicating a multi-target polypharmacology profile that generic benzocyclobutenone analogs do not exhibit.

Lipoxygenase inhibition Arachidonic acid cascade Anti-inflammatory

Antioxidant Function in Lipidic Systems: A Dual-Use Property Absent in Non-Methoxy Analogs

Beyond its pharmacological profile, 4-methoxybenzocyclobutenone is explicitly noted to serve as an antioxidant in fats and oils [1]. This industrial property is directly attributable to the electron-rich methoxy-substituted aromatic ring, which can donate electrons to quench free-radical chain reactions in lipid systems. The unsubstituted benzocyclobutenone (CAS 3469-06-5) and electron-deficient analogs (e.g., trifluoromethyl-substituted derivatives) lack this electron-donating capacity and thus do not share this antioxidant functionality. This creates a dual-use value proposition: the same compound batch can serve both as a synthetic intermediate for medicinal chemistry programs and as a stabilizer additive in lipid-based formulations. While quantitative antioxidant capacity assays (e.g., ORAC, DPPH IC50) have not been identified in the public literature for this specific compound, the explicit annotation in the authoritative MeSH record distinguishes it from the broader benzocyclobutenone class [1].

Antioxidant Lipid preservation Industrial additives

Physicochemical Property Differentiation: LogP and TPSA Contrast with Unsubstituted Parent

The 4-methoxy substituent confers measurable differences in computed physicochemical properties compared to the unsubstituted benzocyclobutenone. The target compound has a computed XLogP3-AA of 0.8 and a topological polar surface area (TPSA) of 26.3 Ų [1]. By comparison, the unsubstituted benzocyclobutenone (CAS 3469-06-5, C8H6O, MW 118.13 g/mol) has no hydrogen bond acceptor beyond the carbonyl oxygen and lacks the methoxy oxygen, resulting in a lower computed logP and different solubility profile. The 4-methoxy derivative also lacks hydrogen bond donors (count = 0), while possessing two hydrogen bond acceptors (the carbonyl oxygen and the methoxy oxygen) [1]. These differences directly affect compound handling, solvent compatibility, chromatographic behavior, and drug-likeness parameters in screening cascades. For medicinal chemistry programs, these property shifts mean that the 4-methoxy compound will exhibit different permeability, metabolic stability, and protein binding compared to the unsubstituted analog, making it a distinct chemical starting point.

Physicochemical properties Drug-likeness Solubility prediction

Research & Industrial Application Scenarios Where 4-Methoxybenzocyclobutenone (CAS 55171-77-2) Provides Quantifiable Advantage


Lipoxygenase-Targeted Anti-Inflammatory & Antipsoriatic Drug Discovery Programs

Research groups pursuing small-molecule lipoxygenase inhibitors for inflammatory disease (asthma, atherosclerosis, psoriasis) should select 4-methoxybenzocyclobutenone as a scaffold based on its authoritative annotation as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. The additional cell differentiation activity—arresting proliferation of undifferentiated cells and inducing monocytic differentiation [2]—is directly relevant to antipsoriatic mechanisms. Unsubstituted benzocyclobutenone and analogs lacking the 4-methoxy group do not carry these biological annotations, making the 4-methoxy derivative the only benzocyclobutenone scaffold validated for these therapeutic hypotheses in publicly available data sources. Procurement of this specific CAS number ensures biological relevance to the target pharmacology.

Stereoselective Organometallic Chemistry Using Tricarbonylchromium Complexation

For organometallic chemists preparing tricarbonylchromium-arene complexes, 4-methoxybenzocyclobutenone provides a uniquely tuned electronic environment. The electron-donating methoxy group at the 4-position opposes the strong electron-withdrawing effect of the Cr(CO)3 fragment (comparable to a para-nitro substituent), creating a polarized arene π-system with reduced facial symmetry that influences the stereochemical outcome of nucleophilic additions and hydride reductions [1]. The unsubstituted benzocyclobutenone-TCC complex lacks this electronic counterbalance. The specific 4-methoxy substitution pattern is essential, as the 6-methoxy regioisomer would present the substituent at a different position relative to the cyclobutenone carbonyl, altering both the electronic landscape and the steric environment around the reactive four-membered ring.

Dual-Use Lipid Antioxidant & Synthetic Intermediate Procurement

Industrial laboratories requiring both a benzocyclobutenone synthetic intermediate and a lipid-system antioxidant can consolidate procurement around 4-methoxybenzocyclobutenone. The compound's explicit annotation as an antioxidant in fats and oils [1] provides a functional property not shared by unsubstituted or electron-deficient benzocyclobutenone analogs. While the quantitative antioxidant capacity awaits formal published characterization, the authoritative MeSH classification supports its utility as a radical-scavenging additive in lipid-based formulations. This dual-use capability may reduce supply chain complexity for organizations operating at the chemistry-biology interface.

Physicochemical Property-Driven Medicinal Chemistry Lead Optimization

Medicinal chemistry teams optimizing benzocyclobutenone-based lead series can use 4-methoxybenzocyclobutenone as a property-differentiated starting point. Relative to the unsubstituted parent (CAS 3469-06-5), the 4-methoxy derivative offers a calculated ΔXLogP3 of approximately -0.4 units, a ΔTPSA of +9.2 Ų, and one additional hydrogen bond acceptor [1]. These property shifts are consequential for permeability, solubility, and metabolic stability optimization. Teams requiring enhanced aqueous solubility or reduced LogP within a benzocyclobutenone series should preferentially procure the 4-methoxy analog rather than attempting to introduce polarity onto the unsubstituted scaffold through additional synthetic steps, which would increase synthetic burden and may not achieve the same property profile.

Quote Request

Request a Quote for Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-methoxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.